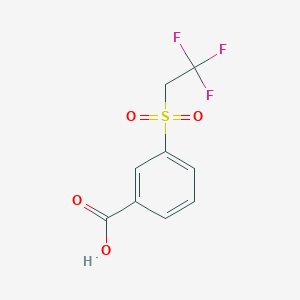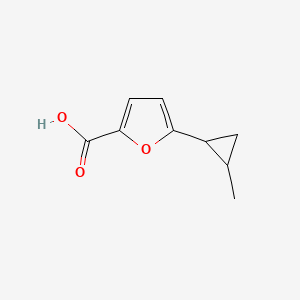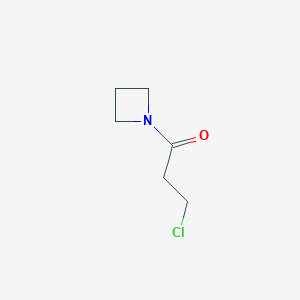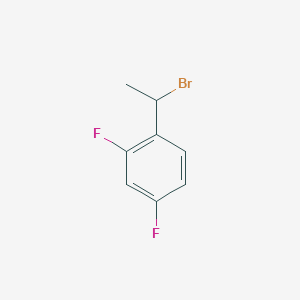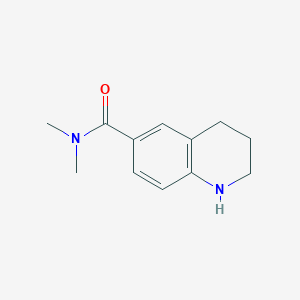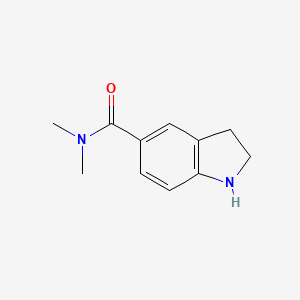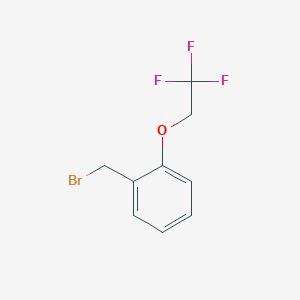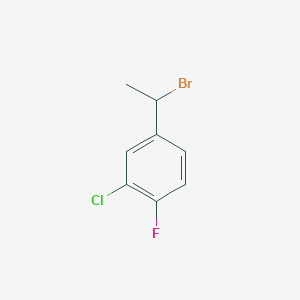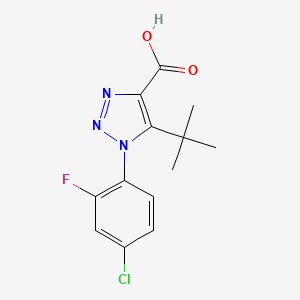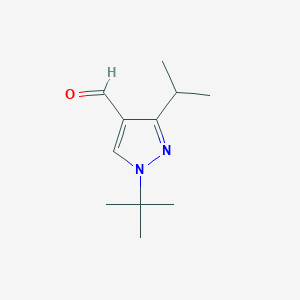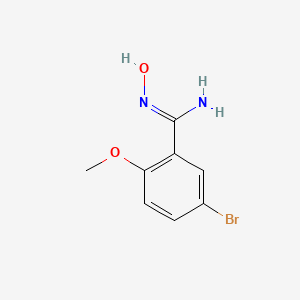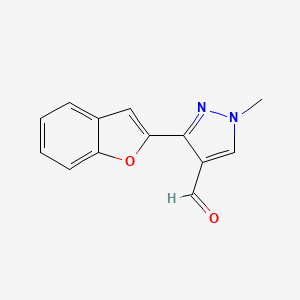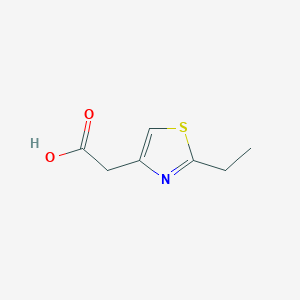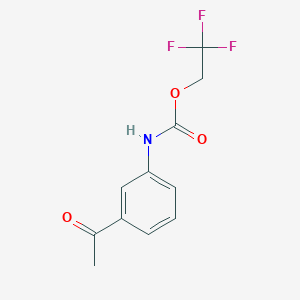
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate is a chemical compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . It is known for its unique structure, which includes a trifluoroethyl group and an acetylphenyl group connected through a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate typically involves the reaction of 3-acetylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroethyl and acetylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
科学研究应用
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate has several scientific research applications, including:
作用机制
The mechanism of action of 2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the acetylphenyl group can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate: Similar structure but with the acetyl group at a different position on the phenyl ring.
2,2,2-trifluoroethyl N-(4-acetylphenyl)carbamate: Another positional isomer with the acetyl group at the para position.
Uniqueness
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate is unique due to the specific positioning of the acetyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional specificity can result in different binding affinities and interactions compared to its isomers .
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-7(16)8-3-2-4-9(5-8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHZDAIWGQECU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236811 |
Source


|
| Record name | 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-74-5 |
Source


|
| Record name | 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)
